Ardisiphenol C

Description

Ardisiphenol C is a naturally occurring resorcinol derivative isolated from the fruits of Ardisia colorata (Myrsinaceae family). It is characterized as a colorless oil with notable antioxidant properties, demonstrated by its DPPH radical scavenging activity, and exhibits cytotoxic effects against cancer cell lines . While its molecular structure remains unspecified in the provided evidence, it belongs to a broader class of polyphenolic compounds derived from Ardisia species, which are recognized for diverse bioactivities, including antitumor and antimicrobial effects.

Properties

Molecular Formula |

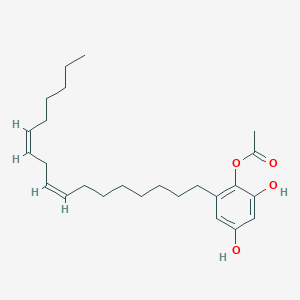

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,6-dihydroxyphenyl] acetate |

InChI |

InChI=1S/C25H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(27)20-24(28)25(22)29-21(2)26/h7-8,10-11,19-20,27-28H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- |

InChI Key |

JAMQFDQVIRENDO-NQLNTKRDSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |

Synonyms |

ardisiphenol C |

Origin of Product |

United States |

Comparison with Similar Compounds

Antioxidant and Cytotoxic Effects

- This compound: Shows moderate DPPH scavenging and cytotoxicity, though specific IC₅₀ values or target mechanisms are unspecified .

- Ardisiphenols A and B: Similar antioxidant profiles but weaker cytotoxic effects compared to Ardisiphenol D .

- Ardisiphenol D: Potent antitumor activity via apoptosis induction in lung (A549) and colorectal cancer cells (HCT116, A375). It targets ACC1 protein, disrupting lipid metabolism, and synergizes with nanoparticle delivery systems to enhance efficacy .

Antimicrobial Activity

- Ardisinones B–E: Exhibit antibacterial effects against Mycobacterium smegmatis and Staphylococcus aureus, with Ardisinone D showing the strongest activity. This contrasts with Ardisiphenols, which lack reported antimicrobial properties .

Research Advancements and Therapeutic Potential

- Ardisiphenol D: Leads in translational research, with derivatives (e.g., 1279P1 and 1279P2) developed to inhibit PI3K/Akt and lipogenesis pathways in colorectal cancer. Its total synthesis has been optimized (34% yield over 7 steps) .

Data Tables

Table 1. Comparative Analysis of this compound and Analogues

Q & A

Q. Table 1: Key Components of a Research Proposal on this compound

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Overinterpretation of in vitro data | Validate with orthogonal assays. |

| Poor compound characterization | Use multiple spectroscopic methods. |

| Inadequate sample sizes | Power analysis during experimental design. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.